(r)-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid
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Overview
Description
®-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid is a compound of interest in organic chemistry due to its unique structural features and potential applications. The compound contains a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenyl moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
®-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amino group. This allows the compound to participate in various biochemical pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- ®-3-((Tert-butoxycarbonyl)amino)-3-phenylpropanoic acid
- ®-3-((Tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid
- ®-3-((Tert-butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid
Uniqueness
The presence of the difluorophenyl group in ®-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This feature enhances its utility in the synthesis of fluorinated organic compounds, which are valuable in medicinal chemistry and materials science .
Properties
CAS No. |
1228559-39-4 |
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Molecular Formula |
C14H17F2NO4 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
(3R)-3-(2,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-5-4-8(15)6-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI Key |
GCMABDJIXXRLPM-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C=C(C=C1)F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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